4-Bromo-3-fluorophenylacetonitrile
Overview
Description
4-Bromo-3-fluorophenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a precursor for other chemical syntheses. While the provided papers do not directly discuss 4-Bromo-3-fluorophenylacetonitrile, they do provide insights into similar compounds, which can be used to infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related compounds often involves halogenated benzonitriles as key intermediates or starting materials. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and a substitution by a borono group, followed by bromination . This suggests that 4-Bromo-3-fluorophenylacetonitrile could potentially be synthesized through similar halogenated intermediates and reactions involving Grignard reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-fluorophenylacetonitrile has been studied using various techniques, including X-ray crystallography. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods, and its structure was supported by computational simulations . This indicates that 4-Bromo-3-fluorophenylacetonitrile may also form dimers and that its structure can be analyzed using similar methods.
Chemical Reactions Analysis
The reactivity of halogenated phenylacetonitriles can lead to unexpected products. For instance, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile showed uncommon reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound . This suggests that 4-Bromo-3-fluorophenylacetonitrile might also exhibit unique reactivity under certain conditions, potentially leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles can be inferred from studies on similar compounds. For example, the compound 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by its elemental composition, spectral data, and X-ray crystallography . Theoretical calculations, such as DFT, were used to analyze its vibrational and NMR spectra. These methods could be applied to 4-Bromo-3-fluorophenylacetonitrile to determine its properties, including reactivity and stability.
Scientific Research Applications
Synthesis Methods
4-Bromo-3-fluorophenylacetonitrile has been used in various synthesis methods:
Halodeboronation of Aryl Boronic Acids : It's involved in the scalable synthesis of related compounds via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the transformation's generality through a series of aryl boronic acids (Szumigala et al., 2004).
Electrochemical Fluorination : This compound undergoes transformation during electrochemical fluorination of aromatic compounds in anhydrous HF, indicating its chemical reactivity in such processes (Shainyan & Danilevich, 2006).
Chemical Synthesis and Reactions
4-Bromo-3-fluorophenylacetonitrile plays a role in the synthesis and reaction of various chemical compounds:
Synthesis of α-Fluoroacetonitriles : It is used in the preparation of α-fluorophenylacetonitriles by treating the corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, leading to various chemical applications (Letourneau & Mccarthy, 1985).
Reactions with Concentrated Hydrohalic Acids : It is involved in reactions where halo-substituted amino-dihydro-l-hydroxycarbostyrils are treated with concentrated hydrohalic acids, showing its reactivity and potential in synthesis processes (McCord et al., 1982).
Application in Synthesizing Pharmaceuticals and Other Compounds
This compound has found applications in synthesizing various pharmaceuticals and other chemical compounds:
Synthesis of Benzochromene Derivatives : It plays a role in synthesizing benzochromene derivatives with potential applications in cancer treatment, as indicated by studies on anti-proliferative properties and DNA binding (Ahagh et al., 2019).
Synthesis of 4-Phenyl-β-Aminotetralin : It is involved in the synthesis of 4-phenyl-β-aminotetralin, a process that includes cascade reactions and highlights the compound's utility in complex organic syntheses (Vincek & Booth, 2009).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-fluorophenylacetonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is likely that the compound interacts with its targets through its bromine and fluorine atoms, which can form strong bonds with proteins and other biological molecules .
Biochemical Pathways
Given its structural similarity to other phenylacetonitriles, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its molecular weight (21403 g/mol) suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluorophenylacetonitrile can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is stored in a dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCFGJXTOGEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469247 | |
Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorophenylacetonitrile | |
CAS RN |
499983-13-0 | |
Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-3-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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